LAS-31180 can be classified as a small organic molecule. Its classification may also extend to specific pharmacological categories depending on its mechanism of action and therapeutic targets, which are yet to be fully elucidated.
The synthesis of LAS-31180 involves several steps typical of organic synthesis processes. Although detailed protocols are not widely available, compounds in this class often undergo multi-step reactions that include:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of LAS-31180.
While the precise molecular structure of LAS-31180 is not extensively documented in accessible literature, it is characterized by a framework typical of small organic compounds used in pharmacology. Structural analysis would typically involve:
Molecular modeling studies could provide insights into the compound's conformation and potential binding sites on target proteins, although specific data for LAS-31180 remains sparse.
The chemical behavior of LAS-31180 is likely influenced by its functional groups, which dictate its reactivity patterns. Common reactions for similar compounds may include:
Understanding these reactions involves studying reaction mechanisms through kinetic analysis and spectroscopic methods to elucidate pathways and intermediates formed during synthesis or degradation.
Further research is necessary to define the specific molecular targets for LAS-31180 and elucidate its pharmacological profile through biochemical assays and cellular studies.
Physical properties such as melting point, boiling point, solubility, and stability under various conditions are crucial for determining the compound's usability in drug formulation. Specific data on these properties for LAS-31180 may not be readily available but would typically be characterized through standard laboratory techniques.
Chemical properties include reactivity with other substances, stability under light or heat exposure, and pH sensitivity. Such properties influence how LAS-31180 can be formulated into pharmaceuticals or used in research applications.
LAS-31180 is primarily investigated for potential therapeutic applications. Its uses may encompass:
As research progresses, more defined applications may emerge based on empirical evidence gathered from clinical trials or laboratory studies.
The discovery of nalidixic acid in 1962—a by-product of chloroquine synthesis—marked the inception of quinolone antibiotics [4] [8]. First-generation quinolones like nalidixic acid exhibited limited Gram-negative antibacterial activity but laid the groundwork for structural optimizations. The introduction of a C-6 fluorine atom and C-7 piperazine moiety in the 1970s–1980s yielded fluoroquinolones (FQs), enhancing pharmacokinetics and broadening antibacterial spectra [4] [8]. This evolution facilitated the development of non-antibacterial quinolone derivatives, including LAS-31180 (CAS: 137338-43-3), which repurposed the quinolone scaffold for cardiovascular applications via phosphodiesterase 3 (PDE3) inhibition [3].
Table 1: Evolution of Quinolone Generations
Generation | Timeline | Example Agents | Therapeutic Scope |
---|---|---|---|
First | 1960s | Nalidixic acid | Narrow-spectrum Gram-negative |
Second | 1980s | Ciprofloxacin, Norfloxacin | Broad-spectrum, systemic activity |
Third/Fourth | 1990s–2000s | Moxifloxacin | Enhanced Gram-positive/Mtb coverage |
Non-Antibiotic | 1990s–present | LAS-31180 | PDE3 inhibition for cardiovascular |
LAS-31180 emerged as a pivotal tool compound in cardiovascular pharmacology due to its dual positive inotropic and vasodilatory properties [3]. By inhibiting PDE3—an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP)—LAS-31180 elevates intracellular cAMP in cardiomyocytes and vascular smooth muscle. This potentiates calcium influx during systole (enhancing contractility) and activates protein kinase A (inducing vasodilation) [9]. In preclinical models:
These properties positioned LAS-31180 as a prototype for investigating cAMP-mediated signaling in heart failure and hypertension, bridging the gap between antibacterial quinolones and cardiovascular therapeutics.
Table 2: Key PDE3 Inhibitors in Cardiovascular Research
Compound | Chemical Class | Primary Effects | EC₅₀/IC₅₀ | Molecular Weight |
---|---|---|---|---|
Cilostazol | Quinolinone derivative | Vasodilation, antiplatelet | 0.2 μM (PDE3) | 369.46 g/mol |
Milrinone | Bipyridine derivative | Inotropy, vasodilation | 0.3 μM (PDE3) | 211.20 g/mol |
LAS-31180 | Quinolone derivative | Inotropy, vasodilation | 1.2 μM (PDE3) | 252.29 g/mol |
Initial studies on LAS-31180 focused on its hemodynamic effects, but research questions evolved toward molecular specificity and signaling crosstalk:
Table 3: Key Research Phases for LAS-31180
Research Phase | Focus | Key Findings |
---|---|---|
1990s–2000s | Hemodynamic effects | Dose-dependent inotropy/vasodilation in vivo |
2010–2020 | Target differentiation | Selective PDE3 inhibition over topoisomerases |
2020–present | Signaling crosstalk | cGMP/TRPM7 activation in extra-cardiac tissues |
These mechanistic insights expanded LAS-31180’s relevance to diseases like heart failure with preserved ejection fraction (HFpEF), where cyclic nucleotide imbalances contribute to pathophysiology [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7